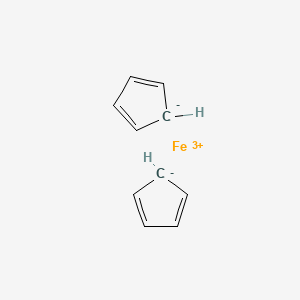

Ferrocenium

Description

Properties

CAS No. |

12125-80-3 |

|---|---|

Molecular Formula |

C10H20Fe |

Molecular Weight |

196.11 g/mol |

IUPAC Name |

cyclopentane;iron |

InChI |

InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2; |

InChI Key |

KPCCMGYPEIQAEN-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+3] |

Canonical SMILES |

C1CCCC1.C1CCCC1.[Fe] |

Other CAS No. |

12125-80-3 |

Related CAS |

12636-57-6 (salt with trichloroacetic acid (1:1)) 1287-09-8 ((T-4)-tetrachloroferrate(1-)) |

Synonyms |

FcBF(4) ferricenium hexafluorophosphate ferrocenium ferrocenium hexafluorophosphate ferrocenium tetrafluoroborate ferrocenium, (T-4)-tetrachloroferrate(1-) ferrocenium, 2,4,6-trinitrophenol (1:1) salt ferrocenium, hexachloro-mu-oxodiferrate(2-) (2:1) ferrocenium, hexafluorophosphate(1-) ferrocenium, tetrafluoroborate(1-) ferrocenium, trichloroacetic acid (1:1) salt ferrocenium, trichloroacetic acid (1:2) salt ferrocenium, trichloroacetic acid, hydrogen (1:1:2) salt ferrocenium, trichloroacetic acid, hydrogen (1:2:3) salt |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of the Ferrocenium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ferrocenium cation, [Fe(C₅H₅)₂]⁺, is the one-electron oxidized form of ferrocene (B1249389), a pioneering organometallic sandwich compound. Its remarkable stability, reversible redox behavior, and unique electronic and magnetic properties have established it as a cornerstone in electrochemistry and a subject of intense research in various fields, including organic synthesis, materials science, and medicinal chemistry.[1][2] This guide provides an in-depth technical overview of the core fundamental properties of the this compound cation, tailored for researchers, scientists, and professionals in drug development.

The reversible oxidation of ferrocene to the this compound cation is a well-behaved electrochemical process, making the Fc⁺/Fc couple a widely used internal standard for calibrating redox potentials in non-aqueous electrochemistry.[3][4] The cation itself is a mild one-electron oxidant and can act as a Lewis acid, enabling its use in a variety of chemical transformations.[5] In the realm of drug development, the redox activity of the this compound/ferrocene couple is implicated in the generation of reactive oxygen species (ROS), which can induce oxidative damage in cancer cells, forming a basis for the design of novel anticancer agents.[6][7][8]

Electronic Structure

The electronic structure of the this compound cation is key to understanding its chemical and physical properties. Ferrocene, a d⁶ iron(II) complex, has a ground state electronic configuration of (a₁g)²(e₂g)⁴. Upon one-electron oxidation to the this compound cation, a d⁵ iron(III) species, an electron is removed from the highest occupied molecular orbital (HOMO).[9] Spectroscopic and theoretical studies have established that the ground state of the this compound cation is ²E₂g, resulting from the electronic configuration (a₁g)²(e₂g)³.[10]

This orbitally degenerate ground state has significant consequences, leading to a Jahn-Teller distortion and influencing its magnetic properties. The removal of an electron from the weakly bonding e₂g orbitals results in a slight elongation of the iron-carbon bond lengths compared to ferrocene.[9][11][12]

Figure 1: Molecular orbital energy level diagram illustrating the one-electron oxidation of ferrocene to the this compound cation.

Redox Properties

The ferrocene/ferrocenium redox couple is characterized by its electrochemical reversibility. This property is central to its application as a reference standard in electrochemistry. The formal potential of the Fc⁺/Fc couple is remarkably stable across a wide range of solvent acidities.[13]

Quantitative Redox Data

The standard reduction potential of the this compound/ferrocene couple is a critical parameter. However, its value is highly dependent on the solvent and supporting electrolyte used.

| Solvent | Supporting Electrolyte | E°' vs. SHE (V) | Reference |

| Acetonitrile (B52724) | 0.1 M NBu₄PF₆ | +0.641 | [4] |

| Acetonitrile | - | +0.64 | [3] |

| Acetonitrile | - | 4.988 (absolute) | [14] |

| 1,2-Dichloroethane | - | 4.927 (absolute) | [14] |

| Dimethylsulfoxide | - | 5.043 (absolute) | [14] |

| Dichloromethane | 0.1 M NBu₄PF₆ | - | [15] |

| Aqueous Ethanol | H₂SO₄ | - | [16] |

Note: Absolute potentials are theoretical calculations.

Substituents on the cyclopentadienyl (B1206354) rings can significantly alter the redox potential. Electron-withdrawing groups, such as a carboxylic acid, shift the potential to more positive values, while electron-releasing groups, like methyl groups, shift it to more negative values.[3] For instance, decamethylferrocene is more easily oxidized than ferrocene.[3]

Magnetic Properties

The this compound cation is a paramagnetic species with a spin state of S = 1/2.[17] This paramagnetism arises from the single unpaired electron in the e₂g molecular orbital. Its magnetic properties have been extensively studied using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements.

Quantitative Magnetic Data

The EPR spectrum of the this compound cation is characterized by highly anisotropic g-values due to its orbitally degenerate ground state.[10]

| Property | Value | Conditions | Reference |

| g∥ | 4.35 | 20 K and 77 K | [10] |

| g⊥ | 1.26 | 20 K and 77 K | [10] |

| Effective Magnetic Moment (µ_eff) | 2.3 - 2.6 µ_B | - | [17] |

The significant deviation of the g-values from the free-electron value (g ≈ 2) is a direct consequence of the large orbital contribution to the magnetic moment, which is only partially quenched by low-symmetry perturbations.[10] Due to fast spin-lattice relaxation, EPR signals for this compound are often broad and require very low temperatures (typically 10 K or below) for observation.[10]

Structural Properties

The oxidation of ferrocene to this compound induces subtle but significant changes in its molecular structure. X-ray crystallographic studies have provided precise bond length and geometric data.

Quantitative Structural Data

| Compound | Fe-C distance (Å) | Fe to Cp centroid distance (Å) | Reference |

| Ferrocene | ~2.047 | - | [4] |

| This compound ([Fe(C₅H₅)₂]⁺) | ~2.095 | - | [11] |

| Decamethylferrocene | - | - | - |

| Decamethylthis compound | 2.101 | 0.06 Å longer than neutral | [12] |

| 1,1'-Dimethylferrocene | - | - | - |

| 1,1'-Dimethylthis compound | 0.06 Å longer than neutral | 0.17 Å longer than neutral | [12] |

The Fe-C bond length in the this compound cation is consistently found to be slightly longer (by approximately 2-3%) than in neutral ferrocene.[9][11] This elongation is attributed to the removal of an electron from the weakly bonding e₂g orbitals.[12]

Stability

The stability of the this compound cation is a critical factor in its practical applications. While generally considered stable, particularly in acidic non-aqueous media, it can undergo decomposition under certain conditions.[13][18]

Quantitative Stability Data

The decomposition of the this compound cation often follows first-order kinetics, especially in the presence of oxygen and water.[19][20]

| Cation | Solvent | Half-life (s) | Conditions | Reference |

| This compound | Acetonitrile | 1.27 x 10³ | 27 ± 3 °C, ambient oxygen and water | [19][20] |

| Carboxylate this compound | Acetonitrile | 1.52 x 10³ | 27 ± 3 °C, ambient oxygen and water | [19][20] |

| Decamethyl this compound | Acetonitrile | >11.0 x 10³ | 27 ± 3 °C, ambient oxygen and water | [19][20] |

The stability is enhanced by electron-donating substituents, as seen with the significantly longer half-life of decamethylthis compound.[19][20] Conversely, the cation can be unstable in basic melts containing chloride ions.[13]

Experimental Protocols

Synthesis of this compound Salts

This compound salts can be prepared by the chemical oxidation of ferrocene. A common laboratory preparation involves the oxidation of ferrocene with an iron(III) salt followed by precipitation with a suitable counteranion.

Example: Synthesis of this compound Tetrafluoroborate (B81430) [11]

-

Dissolve ferrocene in a suitable organic solvent (e.g., diethyl ether).

-

In a separate flask, dissolve a mild oxidizing agent such as ferric tetrafluoroborate (Fe(BF₄)₂) in an appropriate solvent.

-

Slowly add the oxidizing agent solution to the ferrocene solution with stirring.

-

The deep blue precipitate of this compound tetrafluoroborate will form.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for studying the redox properties of the ferrocene/ferrocenium couple.[21]

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526), TBAPF₆) in a suitable non-aqueous solvent (e.g., acetonitrile or dichloromethane).[15]

-

Analyte Preparation: Dissolve a small amount of ferrocene (typically 0.5-1.0 mM) in the electrolyte solution.[15]

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[21]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[22]

-

Data Acquisition:

-

Perform a background scan of the electrolyte solution to ensure there are no interfering redox processes.

-

Introduce the analyte solution and scan the potential anodically from a value where no reaction occurs to a potential sufficient to oxidize ferrocene, and then reverse the scan cathodically back to the starting potential.

-

Record the current response as a function of the applied potential.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa) and cathodic peak potential (Epc).

-

Calculate the half-wave potential, E₁/₂ = (Epa + Epc) / 2, which approximates the standard redox potential (E°').[21]

-

The peak separation, ΔEp = |Epa - Epc|, should be close to 59/n mV (where n is the number of electrons, here n=1) for a reversible system at room temperature.

-

The ratio of the peak currents, Ipa/Ipc, should be close to 1 for a reversible process.

-

Figure 2: Experimental workflow for the characterization of the this compound cation using cyclic voltammetry.

Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to study the magnetic properties of the paramagnetic this compound cation.

Methodology: [10]

-

Sample Preparation: Prepare a dilute solution of the this compound salt in a suitable solvent that will form a good glass upon freezing (e.g., a mixture of organic solvents). Alternatively, a powdered solid sample can be used.

-

Sample Loading: Transfer the sample into a quartz EPR tube.

-

Cryogenics: Cool the sample to a very low temperature (e.g., 20 K, 77 K, or even as low as 10 K) using a cryostat. This is crucial to overcome the fast spin-lattice relaxation and observe a well-resolved spectrum.[10]

-

Spectrometer Setup: Place the sample in the resonant cavity of the EPR spectrometer.

-

Data Acquisition: Sweep the magnetic field while irradiating the sample with a fixed microwave frequency. Record the microwave absorption as a function of the magnetic field.

-

Data Analysis: Analyze the resulting spectrum to determine the g-values (g∥ and g⊥ for an anisotropic system).

Applications in Drug Development

The unique properties of the this compound cation are being harnessed in the design of novel therapeutic agents, particularly in oncology.[6][7][23]

-

Anticancer Activity: The redox cycling between ferrocene and this compound inside cells can generate reactive oxygen species (ROS), such as hydroxyl radicals.[6][8] These ROS can induce oxidative stress and damage cellular components like DNA, lipids, and proteins, leading to apoptosis in cancer cells.[6]

-

Drug Delivery: Ferrocene-containing compounds can be designed to be hydrophobic. Upon oxidation to the hydrophilic this compound cation, their solubility and interaction with biological targets can be altered. This redox-switchable property is being explored for targeted drug delivery and release.[2]

-

Bioorganometallic Chemistry: Ferrocene and its derivatives are incorporated into the structures of known biologically active molecules to create hybrid drugs with potentially enhanced efficacy and novel mechanisms of action.[7][23] For example, ferrocifen, a ferrocene-containing analog of tamoxifen, has shown promise as an anti-cancer agent.[7]

Figure 3: Proposed mechanism of action for ferrocene-based anticancer drugs involving the this compound cation.

Conclusion

The this compound cation possesses a rich combination of fundamental properties that make it a versatile and important species in chemistry and allied sciences. Its well-defined electronic structure, reversible redox behavior, distinct magnetic signature, and tunable stability have been thoroughly characterized. For researchers in drug development, an understanding of these core properties is essential for the rational design of new metallodrugs that leverage the unique reactivity of the this compound/ferrocene couple to achieve therapeutic effects. Continued investigation into the interactions of the this compound cation in biological systems will undoubtedly open new avenues for its application in medicine.

References

- 1. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects [mdpi.com]

- 2. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferrocene - Wikipedia [en.wikipedia.org]

- 4. This compound hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Ferrocene: A powerful organometallic compound that has various medicinal applications | Communicating Chemistry 2017W1 Section 110 [blogs.ubc.ca]

- 7. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferrocenes as potential chemotherapeutic drugs: Synthesis, cytotoxic activity, reactive oxygen species production and micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bond lengths in ferrocinium | VIPEr [ionicviper.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 12. Synthetic, spectroscopic, structural, and electrochemical investigations of ferricenium derivatives with weakly coordinating anions: ion pairing, subs ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01192H [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Ferro-self-assembly: magnetic and electrochemical adaptation of a multiresponsive zwitterionic metalloamphiphile showing a shape-hysteresis effect - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05249C [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. A kinetic study of this compound cation decomposition utilizing an integrated electrochemical methodology composed of cyclic voltammetry and amperometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 20. A kinetic study of this compound cation decomposition utilizing an integrated electrochemical methodology composed of cyclic voltammetry and amperometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 22. physicsforums.com [physicsforums.com]

- 23. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to the Electronic Structure and Bonding of Ferrocenium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocenium, the one-electron oxidized form of ferrocene (B1249389), is a seminal organometallic cation that has captivated chemists since its discovery. Its unique electronic structure, stability, and redox properties have led to its widespread use as an electrochemical standard and have inspired the development of ferrocene-based materials and pharmaceuticals. This technical guide provides a comprehensive overview of the electronic structure and bonding in the this compound cation, detailing the theoretical underpinnings and the experimental evidence that has shaped our understanding of this iconic molecule.

Electronic Configuration and Molecular Orbital Theory

The oxidation of ferrocene, Fe(C₅H₅)₂, to the this compound cation, [Fe(C₅H₅)₂]⁺, involves the removal of one electron from the highest occupied molecular orbital (HOMO). In ferrocene, an 18-electron complex, the HOMO is the non-bonding a₁' orbital, which is primarily of Fe 3d_z²_ character. However, upon oxidation, a reordering of the molecular orbitals occurs.

Experimental evidence from magnetic susceptibility and electron paramagnetic resonance (EPR) spectroscopy has firmly established the ground state electronic configuration of the this compound cation as ²E₂g, corresponding to (a₁g)²(e₂g)³.[1] This indicates that the e₂g orbitals (composed of Fe 3d_xy_ and 3d_x²-y²_) are now higher in energy than the a₁g orbital. The this compound cation is a low-spin d⁵ complex with one unpaired electron, making it paramagnetic.[1]

The bonding in this compound is best described by molecular orbital (MO) theory. The π-orbitals of the two cyclopentadienyl (B1206354) (Cp) rings combine to form symmetry-adapted linear combinations (SALCs) that interact with the valence orbitals of the central iron atom (3d, 4s, and 4p). The primary bonding interactions arise from the overlap of the Cp π-orbitals with the iron 3d orbitals.[2]

Below is a qualitative molecular orbital diagram illustrating the key interactions in a D₅d symmetry, which is commonly observed for this compound salts.

Caption: Qualitative MO diagram for this compound (D₅d symmetry).

Structural Characteristics

This compound salts can exist in either staggered (D₅d) or eclipsed (D₅h) conformations of the cyclopentadienyl rings. The energy barrier for rotation around the Fe-Cp axis is very low. Upon oxidation from ferrocene to this compound, there are subtle but significant changes in the molecular geometry. Generally, the Fe-C bond lengths increase slightly, and the distance between the iron center and the centroid of the cyclopentadienyl rings also increases.

Table 1: Selected Structural Data for this compound and Ferrocene

| Compound | Conformation | Fe-C Bond Length (Å) | Fe-Cp (centroid) Distance (Å) | Reference |

| Ferrocene | Staggered (D₅d) | 2.032 - 2.058 | 1.652 - 1.661 | [3] |

| This compound tetrafluoroborate (B81430) | Staggered (D₅d) | 2.075 | 1.69 | [3] |

| This compound hexafluoroarsenate (B1215188) (Trigonal) | Staggered (D₅d) | 2.07 - 2.10 | 1.69 - 1.71 | [3] |

| This compound hexafluoroarsenate (Monoclinic) | Eclipsed (D₅h) | 2.06 - 2.11 | 1.68 - 1.72 | [3] |

Experimental Characterization

A variety of spectroscopic and electrochemical techniques are employed to probe the electronic structure and bonding of the this compound cation.

Cyclic Voltammetry

Cyclic voltammetry is the primary technique for studying the redox behavior of the ferrocene/ferrocenium couple. Ferrocene exhibits a reversible one-electron oxidation to this compound. The redox potential of this couple is remarkably stable and is often used as an internal standard in electrochemistry. The potential can be tuned by introducing electron-donating or electron-withdrawing substituents on the cyclopentadienyl rings.

Table 2: Redox Potentials for Selected Substituted Ferrocene/Ferrocenium Couples

| Substituent | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Reference |

| None | 0.00 | CH₃CN | [4] |

| -CH₃ (monosubstituted) | -0.06 | CH₃CN | [4] |

| -C(O)CH₃ (monosubstituted) | +0.22 | CH₃CN | [4] |

| -Cl (monosubstituted) | +0.18 | CH₃CN | [4] |

| -Cl (1,1'-disubstituted) | +0.31 | CH₃CN | [4] |

| -Br (monosubstituted) | +0.15 | CH₃CN | [4] |

| -Br (1,1'-disubstituted) | +0.20 | CH₃CN | [4] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Due to its unpaired electron, the this compound cation is EPR active. The EPR spectrum provides crucial information about the electronic ground state and the environment of the iron center. This compound complexes typically exhibit highly anisotropic g-tensors due to significant spin-orbit coupling and the orbitally degenerate ²E₂g ground state.[1]

Table 3: EPR g-Tensor Values for Selected this compound Species

| Compound | g₁ | g₂ | g₃ | Temperature (K) | Reference |

| [Fe(C₅H₅)₂]⁺ | 4.35 | 1.26 | - | 20 | [1] |

| [Fe(C₅H₅)(C₅H₄CH₃)]⁺ | 4.29 | 1.35 | - | 20 | [1] |

| [Fe(C₅H₄CH₃)₂]⁺ | 4.24 | 1.42 | - | 20 | [1] |

| [Fe(C₅Me₅)₂]⁺ | 3.61 | 1.86 | - | 77 | [5] |

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful tool for probing the oxidation state, spin state, and coordination environment of the iron nucleus. The isomer shift (δ) is sensitive to the s-electron density at the nucleus and thus the oxidation state, while the quadrupole splitting (ΔE_Q) provides information about the symmetry of the electric field gradient around the nucleus.

Table 4: ⁵⁷Fe Mössbauer Parameters for this compound Salts

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) | Reference |

| [Fe(C₅H₅)₂][AsF₆] (Monoclinic) | 0.42 | 0.00 | 295 | [3] |

| [Fe(C₅H₅)₂][AsF₆] (Trigonal) | 0.42 | 0.00 | 295 | [3] |

| [Fe(C₅H₅)₂]₄[SiW₁₂O₄₀]·[Fe(C₅H₅)₂]·2CH₃OH | 0.44 (Fe³⁺) | 0.00 (Fe³⁺) | Room Temp | [3] |

| [Fe(C₅H₅)₂]₂[ReCl₆] | 0.49 | 0.00 | 295 | [5] |

UV-Visible Spectroscopy

This compound salts are typically deep blue or green in color, in contrast to the orange color of ferrocene. This color change is due to a ligand-to-metal charge transfer (LMCT) transition in the visible region of the electromagnetic spectrum, typically around 620 nm.[6] This transition involves the excitation of an electron from a ligand-based e₁u orbital to the partially filled, metal-based e₂g orbitals.

Table 5: UV-Vis Absorption Data for the this compound Cation

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Acetonitrile (B52724) | 617 | ~450 | [6] |

| Dichloromethane (B109758) | 619 | ~400 | [7] |

| Methanol | 620 | Not reported | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key techniques used to characterize this compound.

Synthesis of a this compound Salt (e.g., this compound tetrafluoroborate)

This protocol outlines a general method for the synthesis of a simple this compound salt.

Caption: General workflow for the synthesis of a this compound salt.

Procedure:

-

Dissolution: Dissolve ferrocene in a minimal amount of acetic anhydride.

-

Acid Addition: Slowly add boron trifluoride etherate to the solution with stirring.

-

Oxidation: Add a stoichiometric amount of an oxidizing agent, such as p-benzoquinone, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours). The solution should turn a deep blue or green color.

-

Precipitation: Add diethyl ether to the reaction mixture to precipitate the this compound tetrafluoroborate salt.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the precipitate with several portions of diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product under vacuum.

Cyclic Voltammetry

Instrumentation:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Procedure:

-

Solution Preparation: Prepare a solution of the ferrocene derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with solvent, and dry before use.

-

Measurement: Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential from a value where no faradaic current is observed to a potential sufficient to oxidize the ferrocene, and then reversing the scan.

-

Data Analysis: Determine the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials (E_pa and E_pc).

Electron Paramagnetic Resonance (EPR) Spectroscopy

Instrumentation:

-

EPR spectrometer (X-band is common)

-

Cryostat for low-temperature measurements

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound salt in a suitable glass-forming solvent (e.g., a mixture of dichloromethane and toluene).

-

Loading: Transfer the solution to a quartz EPR tube.

-

Freezing: Shock-freeze the sample by immersing the tube in liquid nitrogen to form a glass.

-

Measurement: Place the sample in the EPR spectrometer's resonant cavity and cool to the desired temperature (typically 20-77 K).

-

Data Acquisition: Record the EPR spectrum by sweeping the magnetic field while irradiating the sample with microwaves of a constant frequency.

-

Data Analysis: Simulate the experimental spectrum to extract the principal components of the g-tensor.

⁵⁷Fe Mössbauer Spectroscopy

Instrumentation:

-

Mössbauer spectrometer

-

⁵⁷Co radioactive source

-

Cryostat for low-temperature measurements

Procedure:

-

Sample Preparation: Prepare a solid sample of the this compound salt, either as a microcrystalline powder or in a frozen solution. The sample is typically mixed with an inert binder (e.g., boron nitride) and pressed into a pellet.

-

Measurement: Mount the sample in the cryostat and cool to the desired temperature. The ⁵⁷Co source is moved with a range of velocities to Doppler shift the energy of the emitted gamma rays. The detector measures the transmission of gamma rays through the sample as a function of source velocity.

-

Data Analysis: Fit the resulting spectrum with Lorentzian lineshapes to determine the isomer shift (δ) and quadrupole splitting (ΔE_Q). The isomer shift is reported relative to a standard, typically α-iron at room temperature.

Logical Relationships in Characterization

The comprehensive characterization of a novel this compound derivative involves a logical workflow of synthesis followed by a suite of analytical techniques.

Caption: Logical workflow for the synthesis and characterization of this compound derivatives.

Conclusion

The this compound cation, with its rich and well-characterized electronic structure, continues to be a cornerstone of organometallic chemistry. A thorough understanding of its bonding, informed by a combination of molecular orbital theory and a suite of experimental techniques, is essential for its application in diverse fields, from catalysis to medicine. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this fascinating and versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. mdpi.com [mdpi.com]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic, spectroscopic, structural, and electrochemical investigations of ferricenium derivatives with weakly coordinating anions: ion pairing, subs ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01192H [pubs.rsc.org]

- 7. Quadratic Spin–Orbit Mechanism of the Electronic g-Tensor - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis and Isolation of Stable Ferrocenium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isolation, and stabilization of ferrocenium salts. This compound cations, the one-electron oxidized form of ferrocene (B1249389), are valuable reagents and catalysts in organic synthesis, materials science, and have emerging applications in bioorganometallic chemistry and drug development.[1][2] Their inherent reactivity, however, necessitates robust methods for their preparation and stabilization to ensure they can be handled as bench-stable compounds.[3][4] This document details common synthetic strategies, the critical role of counter-ions in conferring stability, and standard protocols for their isolation and characterization.

Core Principles of this compound Salt Synthesis

The generation of a stable this compound salt hinges on two primary factors: the efficient one-electron oxidation of the ferrocene precursor and the selection of an appropriate counter-ion (anion) that is non-nucleophilic and weakly coordinating.[1][5]

Synthesis Routes: this compound salts are generally prepared through two main pathways:

-

Chemical Oxidation: This is the most common laboratory-scale method, involving the reaction of a ferrocene derivative with a suitable one-electron oxidizing agent.[6] The choice of oxidant is crucial and depends on the redox potential of the ferrocene being oxidized.

-

Electrochemical Synthesis: This method involves the controlled oxidation of ferrocene at an electrode in the presence of a supporting electrolyte containing the desired counter-ion.[5] It offers high precision but is often used for analytical purposes or smaller-scale preparations.

The Critical Role of the Counter-ion: The stability and solubility of the resulting this compound salt are dictated almost entirely by the counter-ion.[5][7] While early work utilized anions like tetrachlorogallate ([GaCl₄]⁻), modern applications rely on weakly coordinating anions (WCAs) that prevent decomposition of the reactive this compound cation.[5]

-

Common Anions: Tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate (B91526) ([PF₆]⁻) are widely used and produce salts that are stable under inert atmospheres, with [PF₆]⁻ salts often exhibiting lower solubility.[1][5]

-

Highly Stabilizing Anions: For enhanced stability, particularly in less polar solvents, bulky fluoroarylborates such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻, also known as [BArF₂₀]⁻) are employed.[5] These large, non-nucleophilic anions exhibit weaker ion-pairing, leading to greater stability and solubility.[5]

Experimental Protocols

Detailed methodologies for the synthesis and isolation of two representative stable this compound salts are provided below.

Protocol 1: Synthesis of this compound Hexafluorophosphate ([Fc][PF₆]) via Chemical Oxidation

This protocol details the synthesis of the commonly used this compound hexafluorophosphate salt using silver(I) hexafluorophosphate as the oxidant.[3]

Materials:

-

Ferrocene (Fc)

-

Silver(I) hexafluorophosphate (AgPF₆)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocene (1.0 eq) in anhydrous dichloromethane.

-

In a separate flask, dissolve silver(I) hexafluorophosphate (1.0 eq) in anhydrous dichloromethane.

-

Slowly add the AgPF₆ solution to the stirring ferrocene solution at room temperature. A dark blue solution will form, and a silver mirror (elemental Ag) will precipitate.

-

Stir the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.

-

Remove the precipitated silver metal by filtration through a pad of Celite or via cannula filtration.

-

To the resulting dark blue filtrate, add anhydrous diethyl ether dropwise until a blue precipitate forms.

-

Cool the mixture in an ice bath or freezer to maximize precipitation.

-

Collect the blue crystalline solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

-

The final product, [Fc][PF₆], should be stored under an inert atmosphere.

Protocol 2: Synthesis of this compound Tetrakis(pentafluorophenyl)borate ([Fc][B(C₆F₅)₄])

This protocol describes the synthesis of a highly stable and soluble this compound salt using a weakly coordinating anion.[5]

Materials:

-

Ferrocene (Fc)

-

Silver(I) tetrakis(pentafluorophenyl)borate acetonitrile (B52724) complex ([Ag(MeCN)₄][B(C₆F₅)₄])

-

Dichloromethane (DCM), anhydrous

-

Hexane (B92381), anhydrous

Procedure:

-

Under an inert atmosphere, dissolve ferrocene (1.0 eq) in anhydrous dichloromethane.

-

Add a solution of [Ag(MeCN)₄][B(C₆F₅)₄] (1.0 eq) in anhydrous DCM to the ferrocene solution. The solution will immediately turn deep blue, and elemental silver will precipitate.

-

Stir the mixture for 1 hour at room temperature.

-

Filter the reaction mixture through Celite to remove the solid silver.

-

Reduce the volume of the filtrate under vacuum.

-

Induce precipitation by adding anhydrous hexane to the concentrated solution.

-

Isolate the resulting blue solid by filtration, wash with anhydrous hexane, and dry under high vacuum.

-

Store the highly stable [Fc][B(C₆F₅)₄] salt under an inert atmosphere.

Quantitative Data Summary

The stability and reactivity of this compound salts are quantitatively described by their electrochemical potentials and decomposition kinetics. The tables below summarize key data for a selection of this compound salts.

Table 1: Electrochemical Potentials of Substituted Ferrocenes

The redox potential (E₁/₂) indicates the ease of oxidation. Electron-withdrawing groups (EWGs) make the ferrocene harder to oxidize (more positive potential), while electron-donating groups (EDGs) make it easier to oxidize (less positive potential).[2]

| Ferrocene Derivative | Substituent Type | E₁/₂ (V vs. Fc/Fc⁺) | Reference(s) |

| Decamethylferrocene | EDG (-CH₃) | -0.59 | [2] |

| Ferrocene | Unsubstituted | 0.00 | [3][5] |

| 1,1'-Diethynylferrocene derivative (1-TA) | EWG (alkynyl) | +0.17 | [3] |

| Acetylferrocene | EWG (-COCH₃) | +0.27 | [2] |

Table 2: Stability of this compound Salts in Solution

The stability of this compound cations in solution is highly dependent on the counter-ion and solvent. Decomposition often follows first-order kinetics.[8]

| This compound Salt | Solvent | Conditions | Observed Rate Constant (k_obs, h⁻¹) | Reference(s) |

| [Fc]PF₆ | CH₂Cl₂ | Ambient Air | 0.48 ± 0.03 | [7][8] |

| [Fc]BF₄ | CH₂Cl₂ | Ambient Air | 0.67 ± 0.04 | [7][8] |

| [Fc]Cl | CH₂Cl₂ | Ambient Air | Most Stable (qualitative) | [8] |

| [Fc]PF₆ | CH₂Cl₂ | Nitrogenated | Rate drops by ~10x | [8] |

Visualization of Workflows and Mechanisms

Applications in Research and Drug Development

The ability to synthesize and handle stable this compound salts is paramount for their application in various fields.

-

Synthetic Chemistry: this compound salts are valued as mild, one-electron, outer-sphere oxidants and are increasingly used as Lewis acid catalysts for a variety of organic transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and polymerization reactions.[9] The tunability of the ferrocene scaffold allows for the fine-tuning of redox potential and catalytic activity.[5]

-

Materials Science: Stable this compound salts are integrated into molecular wires and single-molecule devices, where they can enhance charge transport efficiency compared to their neutral ferrocene counterparts.[3]

-

Drug Development: The ferrocene/ferrocenium redox couple is central to the anticancer properties of many ferrocene-based drug candidates.[10] The lipophilic ferrocene can enter cells, where it is oxidized to the hydrophilic this compound form. This redox cycling can participate in Fenton-like chemistry, reacting with endogenous hydrogen peroxide to generate highly cytotoxic hydroxyl radicals (•OH), leading to oxidative stress and cell death.[10][11] The stability of the this compound species is crucial for this sustained therapeutic effect.

Conclusion

The successful synthesis and isolation of stable this compound salts are achieved through the careful selection of both the oxidizing agent and, most importantly, a weakly coordinating counter-ion. Anions like hexafluorophosphate and, particularly, fluoroarylborates, provide the necessary stability to handle these otherwise reactive species as bench-stable compounds. The protocols and data presented herein offer a foundational guide for researchers aiming to leverage the unique electrochemical and catalytic properties of this compound salts in synthetic, materials, and biomedical applications.

References

- 1. Recent Catalytic Applications of Ferrocene and this compound Cations in the Syntheses of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Catalytic Applications of Ferrocene and this compound Cations in the Syntheses of Organic Compounds [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Ferrocenophanium Stability and Catalysis [mdpi.com]

- 5. Synthetic, spectroscopic, structural, and electrochemical investigations of ferricenium derivatives with weakly coordinating anions: ion pairing, subs ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01192H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Oxidation of Ferrocene to Ferrocenium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common chemical methods for the one-electron oxidation of ferrocene (B1249389) to the stable ferrocenium cation. This reversible redox process is fundamental to the diverse applications of ferrocene derivatives, from their use as electrochemical standards to their incorporation into redox-responsive materials and anticancer agents. This document offers detailed experimental protocols, a comparative analysis of common oxidants, and a visual representation of the general experimental workflow.

Introduction to Ferrocene Oxidation

Ferrocene, with its characteristic sandwich structure of an iron(II) atom between two cyclopentadienyl (B1206354) rings, is a remarkably stable organometallic compound. A key feature of its chemistry is the facile and reversible one-electron oxidation to the this compound cation, [Fe(C₅H₅)₂]⁺.[1][2] In this process, the iron center changes from a +2 to a +3 oxidation state, resulting in a paramagnetic species. This transformation is visually indicated by a distinct color change of the solution from orange or yellow to a deep blue or green.[3][4]

The ferrocene/ferrocenium redox couple is widely used as a reference in electrochemistry due to its well-behaved and reversible nature.[1][5] The ability to chemically induce this oxidation allows for the synthesis of various this compound salts, which are valuable reagents in their own right, acting as mild one-electron oxidants in organic synthesis.[5][6] The choice of oxidizing agent and counter-ion is crucial as it influences the stability, solubility, and reactivity of the resulting this compound salt.

Comparative Analysis of Chemical Oxidation Methods

The selection of an appropriate oxidizing agent is critical for the efficient and clean conversion of ferrocene to this compound. The table below summarizes the quantitative data for several common methods, allowing for easy comparison.

| Oxidizing Agent | Counter-ion Source | Solvent(s) | Typical Yield | Reference |

| p-Benzoquinone | Tetrafluoroboric acid (HBF₄) | Diethyl ether | 91.8% | [7] |

| Ferric Chloride (FeCl₃) | Hexafluorophosphoric acid (HPF₆) | Acetone (B3395972), Water | Not specified | [1][3] |

| Silver Tetrafluoroborate (B81430) (AgBF₄) | From reagent | Diethyl ether, Dichloromethane (B109758) | 69% (for Acetylferrocene) | [4] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the chemical oxidation of ferrocene using common oxidizing agents.

Oxidation using p-Benzoquinone and Tetrafluoroboric Acid

This method is a high-yielding, one-step process for the synthesis of this compound tetrafluoroborate.

Materials:

-

Ferrocene (Fc)

-

p-Benzoquinone (p-BQ)

-

Tetrafluoroboric acid (HBF₄), ~50% w/w aqueous solution

-

Diethyl ether (Et₂O)

Procedure: [7]

-

In a suitable flask, dissolve ferrocene (1.01 g, 5.43 mmol) in 30 mL of diethyl ether.

-

In a separate flask, prepare a solution of p-benzoquinone (1.17 g, 10.86 mmol) and tetrafluoroboric acid (3.82 g, 21.72 mmol of a 50% solution) in 60 mL of diethyl ether.

-

Add the ferrocene solution dropwise to the p-benzoquinone/HBF₄ solution with stirring.

-

An immediate precipitation of a dark blue solid will be observed.

-

Continue stirring the mixture for a short period to ensure complete reaction.

-

Collect the dark blue precipitate of this compound tetrafluoroborate by vacuum filtration.

-

Wash the collected solid thoroughly with diethyl ether (100 mL) to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum at 60 °C. The expected yield is approximately 1.36 g (91.8%).

Oxidation using Ferric Chloride and Hexafluorophosphoric Acid

This protocol describes a common method for the synthesis of this compound hexafluorophosphate (B91526).

Materials:

-

Ferrocene

-

Anhydrous Ferric Chloride (FeCl₃)

-

Ammonium (B1175870) Hexafluorophosphate (NH₄PF₆) or Hexafluorophosphoric acid (HPF₆)

-

Acetone

-

Water

-

Dissolve ferrocene (1.0 g) in 10 mL of acetone in a beaker.

-

In a separate beaker, dissolve anhydrous ferric chloride (1.2 g) in 25 mL of water.

-

While stirring the ferrocene solution, add the ferric chloride solution. A color change to dark blue or green should be observed, indicating the formation of the this compound cation.

-

Allow the solution to stir for approximately 5 minutes.

-

Add a solution of ammonium hexafluorophosphate (or the corresponding acid) to precipitate the this compound hexafluorophosphate salt.

-

Add 10 mL of ethanol to aid in the precipitation.

-

Collect the resulting solid by filtration.

-

The product can be further purified by recrystallization, for example, by dissolving in a minimal amount of acetone and precipitating with diethyl ether.

Oxidation using Silver Tetrafluoroborate

This method is particularly useful for the oxidation of substituted ferrocenes, such as acetylferrocene (B1663952).

Materials:

-

Acetylferrocene

-

Silver Tetrafluoroborate (AgBF₄)

-

Diethyl ether

-

Dichloromethane

Procedure: [4]

-

In a round-bottom flask, dissolve acetylferrocene (1.2 g, 5.26 mmol) in 300 mL of diethyl ether at room temperature.

-

To the stirred solution, add solid silver tetrafluoroborate (1.24 g, 4.83 mmol).

-

Stir the reaction mixture for approximately 40 minutes. The solution will turn a blue-green color.

-

Remove the solvent in vacuo to obtain the crude product.

-

Extract the residue with dichloromethane (250 mL).

-

The product can be further purified by recrystallization from a dichloromethane/diethyl ether solvent system to yield dark blue microcrystals. The reported yield for this specific reaction is 0.84 g (51%).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the chemical oxidation of ferrocene and the subsequent isolation of the this compound salt product.

Caption: General experimental workflow for the chemical oxidation of ferrocene.

References

- 1. This compound hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 7. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

A Technical Guide to the Electrochemical Generation of the Ferrocenium Ion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrochemical generation of the ferrocenium ion, a critical process in various fields including organic synthesis, materials science, and bio-electrochemistry. This document details the underlying principles, experimental protocols, and quantitative data associated with the one-electron oxidation of ferrocene (B1249389).

Introduction: The Ferrocene/Ferrocenium Redox Couple

Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, is renowned for its remarkable stability and well-behaved electrochemical properties.[1] It undergoes a reversible one-electron oxidation to form the this compound cation, Fc⁺.[2] This redox couple (Fc/Fc⁺) is widely used as an internal standard in electrochemistry due to its stable and predictable behavior.[1][2] The oxidation process is characterized by a distinct color change from the orange of ferrocene to the deep blue of the this compound ion.[3] The stability of the this compound cation can be influenced by the solvent, the nature of the counterion, and substituents on the cyclopentadienyl (B1206354) rings.[4][5]

The Electrochemical Process: A Mechanistic Overview

The electrochemical generation of the this compound ion is a classic example of a reversible, diffusion-controlled, one-electron transfer process. When a potential is applied to a working electrode in a solution containing ferrocene, the ferrocene molecules diffuse to the electrode surface and lose an electron, forming the this compound cation. This process can be represented by the following simple redox reaction:

Fe(C₅H₅)₂ ⇌ [Fe(C₅H₅)₂]⁺ + e⁻

The ease of this oxidation is quantified by its standard reduction potential, which is approximately +0.4 V versus a saturated calomel (B162337) electrode (SCE).[1] The reversibility of this reaction means that the generated this compound ion can be readily reduced back to ferrocene by scanning the potential in the negative direction.

Below is a diagram illustrating the fundamental electrochemical oxidation of ferrocene to the this compound ion.

Caption: Oxidation of ferrocene at the electrode surface.

Experimental Protocol: Cyclic Voltammetry of Ferrocene

Cyclic voltammetry (CV) is the most common technique used to study the electrochemical behavior of the ferrocene/ferrocenium couple.[6] The following is a detailed protocol for performing a typical CV experiment.

Materials and Reagents

-

Analyte: Ferrocene (or a ferrocene derivative)

-

Solvent: Acetonitrile (B52724) (CH₃CN) is commonly used due to its wide potential window and ability to dissolve ferrocene and the supporting electrolyte.[7] Other suitable solvents include dichloromethane (B109758) (CH₂Cl₂), and deep eutectic solvents (DESs).[8][9]

-

Supporting Electrolyte: A non-reactive salt is required to ensure the conductivity of the solution. Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) at a concentration of 0.1 M are common choices.[7][8]

-

Working Electrode: A platinum (Pt) or glassy carbon (GC) disk electrode.[7][10]

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[8]

-

Counter (Auxiliary) Electrode: A platinum wire.[8]

-

Polishing Material: α-alumina powder (0.3 µm) for polishing the working electrode.[7]

-

Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenating the solution.[7][8]

Solution Preparation

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile). This will be the stock electrolyte solution.[7]

-

Prepare a 1.0 mM solution of ferrocene in the 0.1 M electrolyte solution.[7]

Electrochemical Cell Setup and Measurement

-

Electrode Polishing: Polish the surface of the working electrode with a slurry of α-alumina powder on a polishing pad. Rinse the electrode thoroughly with distilled water and then the solvent being used for the experiment.[7]

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the ferrocene solution.

-

Deoxygenation: Bubble the solution with an inert gas (N₂ or Ar) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[7]

-

Cyclic Voltammetry Scan:

-

Initiate the potential scan in the positive (oxidizing) direction.[7]

-

A typical potential window for ferrocene in acetonitrile is from 0.0 V to +0.8 V vs. SCE.

-

Set the scan rate to 100 mV/s for an initial measurement.[11]

-

Record the resulting cyclic voltammogram, which will be a plot of current versus potential.

-

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.

Caption: Step-by-step workflow for a CV experiment.

Quantitative Data Analysis

The cyclic voltammogram of a reversible system like ferrocene provides several key quantitative parameters.

| Parameter | Symbol | Description | Typical Value for Ferrocene (in CH₃CN) |

| Anodic Peak Potential | Epa | The potential at which the maximum oxidative current is observed. | ~ +0.45 V vs. SCE |

| Cathodic Peak Potential | Epc | The potential at which the maximum reductive current is observed. | ~ +0.39 V vs. SCE |

| Half-Wave Potential | E₁/₂ | The average of the anodic and cathodic peak potentials, (Epa + Epc)/2. It is a good approximation of the standard reduction potential. | ~ +0.42 V vs. SCE[12] |

| Peak Potential Separation | ΔEp | The difference between the anodic and cathodic peak potentials, |Epa - Epc|. For a reversible one-electron process, the theoretical value is 59 mV. | 60-100 mV[13] |

| Anodic Peak Current | ipa | The maximum current measured during the oxidative scan. | Proportional to the square root of the scan rate and ferrocene concentration. |

| Cathodic Peak Current | ipc | The maximum current measured during the reductive scan. | Proportional to the square root of the scan rate and ferrocene concentration. |

| Peak Current Ratio | ipa/ipc | The ratio of the anodic to cathodic peak currents. For a reversible system, this ratio is close to 1. | ~ 1 |

Table 1: Key Electrochemical Parameters from Cyclic Voltammetry of Ferrocene.

The redox potential of ferrocene derivatives can be tuned by introducing electron-donating or electron-withdrawing groups on the cyclopentadienyl rings.

| Ferrocene Derivative | Solvent | Supporting Electrolyte | E₁/₂ (V vs. SCE) | Reference |

| Ferrocene (Fc) | CH₃CN | 0.1 M TBAPF₆ | +0.403 | [12] |

| Decamethylferrocene (Me₁₀Fc) | CH₃CN | 0.1 M TBAPF₆ | -0.096 | [12] |

| 1,1'-Dichloroferrocene | CH₃CN | --- | +0.315 (vs Fc⁺/Fc) | [14] |

| Pentachloroferrocene | CH₃CN | --- | +0.774 (vs Fc⁺/Fc) | [14] |

| Decachloroferrocene | CH₃CN | --- | +1.246 (vs Fc⁺/Fc) | [14] |

| Ferrocene Carboxylic Acid | Aqueous Buffer | 0.1 M KNO₃ | Varies with pH | [11] |

Table 2: Redox Potentials of Selected Ferrocene Derivatives.

Stability of the this compound Ion

While the ferrocene/ferrocenium couple is considered electrochemically reversible, the chemical stability of the this compound ion can be a limiting factor under certain conditions.

-

Solvent and Counterion Effects: The stability of the this compound ion is dependent on the solvent and the counterion. For instance, in basic melts, the this compound cation can be decomposed by chloride ions.

-

Oxidative Decomposition: In solution, this compound cations are prone to oxidative decomposition, which can be accelerated by the presence of oxygen.[4] Performing experiments under an inert atmosphere is crucial for maintaining the integrity of the this compound species.[4]

-

Substituent Effects: The introduction of certain substituents on the cyclopentadienyl rings can affect the stability of the corresponding this compound ion. For example, chlorinated this compound ions can be unstable and undergo decomposition.[14]

The following diagram illustrates the relationship between ferrocene, its electrochemical generation, and the factors influencing the stability of the resulting this compound ion.

Caption: Key factors affecting this compound ion stability.

Conclusion

The electrochemical generation of the this compound ion is a fundamental and highly useful process in chemistry. A thorough understanding of the experimental conditions and the factors influencing the stability of the this compound ion is essential for its successful application in research and development. This guide provides the necessary theoretical background, practical protocols, and key data to aid scientists in their work with this important redox system.

References

- 1. Ferrocene - Wikipedia [en.wikipedia.org]

- 2. Recent Catalytic Applications of Ferrocene and this compound Cations in the Syntheses of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ferrocenophanium Stability and Catalysis [mdpi.com]

- 6. utep.edu [utep.edu]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asdlib.org [asdlib.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 14. Electrochemistry of chlorinated ferrocenes: stability of chlorinated this compound ions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Magnetic Properties of Paramagnetic Ferrocenium Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocenium complexes, the one-electron oxidized derivatives of ferrocene (B1249389), have garnered significant attention in various scientific fields, including materials science, catalysis, and medicinal chemistry. A key characteristic of these organometallic compounds is their paramagnetism, which arises from the presence of an unpaired electron in the d-orbitals of the iron center. This technical guide provides an in-depth exploration of the magnetic properties of paramagnetic this compound complexes, detailing the theoretical underpinnings, experimental characterization techniques, and a summary of key magnetic data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or interested in the magnetic aspects of these fascinating molecules.

The magnetic behavior of this compound complexes is fundamentally linked to their electronic structure. Upon oxidation from the diamagnetic ferrocene (Fe(II), d⁶), the resulting this compound cation (Fe(III), d⁵) possesses a low-spin S=1/2 ground state.[1] This unpaired electron gives rise to a paramagnetic moment, making the complex susceptible to magnetic fields. The precise magnetic properties, such as the magnetic susceptibility and the g-tensor, are sensitive to the molecular environment, including the nature of the substituents on the cyclopentadienyl (B1206354) (Cp) rings and the identity of the counter-anion. These modifications can influence the electronic and geometric structure of the complex, thereby modulating its magnetic response.

Understanding and quantifying these magnetic properties are crucial for a range of applications. In materials science, this compound-based materials are explored for their potential as molecular magnets and in spintronics. In the context of drug development, the paramagnetic nature of this compound complexes can be exploited for applications such as contrast agents in magnetic resonance imaging (MRI) or for redox-based therapeutic strategies.

This guide will delve into the experimental techniques used to probe the magnetic properties of these complexes, with a focus on Superconducting Quantum Interference Device (SQUID) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols for these key techniques are provided to assist researchers in obtaining high-quality data. Furthermore, a compilation of quantitative magnetic data from the literature is presented in tabular format for easy comparison and reference. Finally, visualizations of the electronic structure and a typical experimental workflow are provided to aid in the conceptual understanding of the principles and practices in the magnetic characterization of paramagnetic this compound complexes.

Quantitative Magnetic Data of Paramagnetic this compound Complexes

The magnetic properties of this compound complexes can be quantified through various parameters, including the product of the molar magnetic susceptibility and temperature (χT), the effective magnetic moment (μeff), and the g-factor. These parameters provide insights into the electronic structure and the extent of spin-orbit coupling in the complex. The following tables summarize key magnetic data for a selection of paramagnetic this compound complexes reported in the literature.

| Complex | Counter-anion | Temp. (K) | χT (cm³·K·mol⁻¹) | μeff (μB) | g-factor (average) | Reference |

| [Fe(C₅H₅)₂]⁺ | [PF₆]⁻ | 300 | 0.98 | - | 2.6 | [1] |

| [Fe(C₅Me₅)₂]⁺ | BArF | 270 | 1.06 | - | 2.65(5) | [1] |

| [Fe(C₅Bn₅)₂]⁺ | [BF₄]⁻ | - | - | - | 2.33(5) | [1] |

| [Fe(C₅Bn₅)₂]⁺ | [PF₆]⁻ | - | - | - | 2.40(5) | [1] |

Table 1: DC Magnetic Susceptibility Data for Selected this compound Complexes.

| Complex | g∥ | g⊥ | Reference |

| [Fe(C₅H₅)₂]⁺ | 4.35 | 1.26 | [2] |

Table 2: Anisotropic g-factors from EPR Spectroscopy for this compound Cation.

Experimental Protocols

SQUID Magnetometry for Paramagnetic this compound Complexes

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field. This allows for the determination of magnetic susceptibility and the effective magnetic moment.

Sample Preparation (for air-sensitive solid samples):

-

Glovebox Environment: All sample handling should be performed in an inert atmosphere glovebox to prevent degradation of the air-sensitive this compound complex.

-

Sample Container: Use a gelatin capsule or a quartz tube as the sample holder. For measurements below 50°C, a gelatin capsule is often suitable. For higher temperatures or for highly sensitive samples, a quartz tube that can be flame-sealed under vacuum is recommended.

-

Weighing the Sample: Accurately weigh an appropriate amount of the powdered sample (typically 5-20 mg) and place it into the sample holder.

-

Securing the Sample: If using a gelatin capsule, place it inside a plastic straw. To prevent movement of the capsule during measurement, small pieces of straw can be used as spacers above and below the capsule. The bottom of the straw should be sealed with Kapton tape.

-

Sealing for Air-Sensitive Samples: If using a quartz tube, attach it to a vacuum line adapter inside the glovebox. Evacuate the tube and gently flame-seal it.

-

Mounting: Attach the straw or quartz tube to the sample rod of the SQUID magnetometer.

Measurement Procedure (using a Quantum Design MPMS SQUID Magnetometer):

-

Sample Installation:

-

Ensure the sample chamber is at room temperature (around 300 K) and the magnetic field is set to zero.

-

Purge the sample chamber with helium gas.

-

Carefully insert the sample rod into the sample chamber and secure it.

-

Evacuate and purge the sample space multiple times to remove any residual oxygen.

-

-

Sample Centering:

-

Apply a small DC magnetic field (e.g., 1000 Oe).

-

Perform a DC scan to determine the exact position of the sample within the detection coils. This is crucial for accurate measurements.

-

Adjust the sample position to the center of the detection coils.

-

-

Data Collection:

-

Temperature-Dependent Magnetic Susceptibility (χ vs. T):

-

Set a constant DC magnetic field (e.g., 1000 Oe).

-

Cool the sample to the lowest desired temperature (e.g., 2 K).

-

Measure the magnetic moment as the temperature is increased from the lowest to the highest desired temperature (e.g., 2 K to 300 K). This is known as a zero-field-cooled (ZFC) measurement if the sample is cooled in zero field before applying the measurement field, or a field-cooled (FC) measurement if cooled in the presence of the field.

-

-

Field-Dependent Magnetization (M vs. H):

-

Set a constant temperature (e.g., 2 K).

-

Measure the magnetic moment as the applied magnetic field is swept from a negative to a positive value and back (e.g., -5 T to 5 T to -5 T) to obtain a hysteresis loop.

-

-

-

Data Analysis:

-

The raw data (magnetic moment) is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the sample itself (which can be estimated using Pascal's constants).

-

The molar magnetic susceptibility (χ) is calculated from the corrected magnetic moment, the applied magnetic field, and the molar mass of the sample.

-

The product χT is plotted against temperature to analyze the magnetic behavior. For a simple paramagnetic S=1/2 system, χT should be relatively constant at higher temperatures.

-

The effective magnetic moment (μeff) can be calculated from the relationship μeff = √(8χT).

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as this compound complexes. It provides detailed information about the electronic environment of the unpaired electron, including the g-factor and hyperfine interactions.

Sample Preparation:

-

Solid-State (Powder) Samples:

-

Grind the crystalline sample into a fine powder to ensure a random orientation of the molecules in the magnetic field.

-

For air-sensitive samples, pack the powder into a quartz EPR tube inside a glovebox. The tube should be sealed with a septum and wrapped with parafilm, or flame-sealed under an inert atmosphere.

-

The amount of sample should be sufficient to fill the active volume of the EPR resonator (typically a few millimeters in height).

-

-

Solution Samples:

-

Dissolve the sample in a suitable solvent that forms a good glass upon freezing (e.g., toluene, 2-methyltetrahydrofuran). High-dielectric constant solvents should be avoided for room-temperature measurements as they can significantly reduce the sensitivity of the measurement.

-

Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can broaden the EPR signal.

-

Transfer the degassed solution to an EPR tube via cannula inside a glovebox and flame-seal the tube.

-

Measurement Procedure (X-band CW-EPR):

-

Instrument Setup:

-

Tune the EPR spectrometer to the correct microwave frequency and power. For this compound complexes, low microwave power is often necessary to avoid saturation of the signal, especially at low temperatures.

-

Set the modulation frequency and amplitude. A typical modulation frequency is 100 kHz. The modulation amplitude should be optimized to maximize signal intensity without causing line broadening.

-

-

Sample Insertion:

-

For low-temperature measurements, the sample is placed in a cryostat (e.g., a liquid helium or liquid nitrogen cryostat).

-

The EPR tube is carefully inserted into the resonator within the cryostat.

-

-

Data Acquisition:

-

The magnetic field is swept over a range appropriate for the expected g-values of the this compound complex.

-

The first derivative of the microwave absorption is recorded as a function of the magnetic field.

-

-

Data Analysis:

-

The g-factors are determined from the positions of the spectral features using the resonance condition: hν = gμBH, where h is Planck's constant, ν is the microwave frequency, μB is the Bohr magneton, and H is the magnetic field.

-

For anisotropic systems (like this compound complexes in a frozen solution or powder), the spectrum will show features corresponding to the principal components of the g-tensor (gx, gy, gz, or g∥ and g⊥ for axial symmetry).

-

Simulation software can be used to fit the experimental spectrum and extract accurate g-values and other parameters.

-

Visualizations

Electronic Structure of this compound

The paramagnetism of the this compound cation arises from its electronic structure. The molecular orbital diagram below illustrates the frontier orbitals of ferrocene and the effect of one-electron oxidation.

References

A Spectroscopic Guide to Ferrocenium Hexafluorophosphate: Characterization and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize ferrocenium hexafluorophosphate (B91526), [Fe(C₅H₅)₂]PF₆. As a stable, one-electron oxidizing agent, its precise characterization is crucial for applications ranging from synthetic chemistry to its use as a standard reference in non-aqueous electrochemistry.[1][2] This document details the principles, experimental protocols, and data interpretation for the core analytical methods employed in its study.

Introduction to this compound Hexafluorophosphate

This compound hexafluorophosphate is an organometallic salt composed of the this compound cation, [Fe(C₅H₅)₂]⁺, and the hexafluorophosphate anion, PF₆⁻. The this compound cation is a paramagnetic, low-spin d⁵ complex with one unpaired electron, which significantly influences the spectroscopic methods applicable for its characterization.[1] The ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple is highly reversible, making it a widely accepted standard in electrochemistry.[1][3] This guide explores the multi-faceted spectroscopic approach required to confirm the identity, purity, and electronic structure of this compound.

Spectroscopic and Electrochemical Characterization

A combination of spectroscopic and electrochemical methods is essential for a comprehensive analysis of this compound hexafluorophosphate. Each technique provides unique insights into the molecular structure, electronic environment, and redox behavior of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to monitor the oxidation of ferrocene to this compound and to confirm the presence of the this compound cation. The characteristic electronic transitions of the this compound ion provide a clear spectral signature.

Data Summary:

| Parameter | Value | Solvent/Conditions | Reference |

|---|

| Absorption Maximum (λmax) | ~615 - 620 nm | Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (B52724) (CH₃CN) |[1][4][5] |

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound hexafluorophosphate in a suitable UV-transparent solvent, such as dichloromethane or acetonitrile.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 300–800 nm. Use a reference cuvette containing the pure solvent to obtain a baseline.

-

Analysis: The presence of a distinct absorption band around 615-620 nm is diagnostic for the this compound cation.[1][4][5] This technique is particularly powerful when coupled with electrochemistry (spectroelectrochemistry) to observe the formation of the cation in real-time as a potential is applied.[1][6]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, serves as a molecular fingerprinting tool. It is used to identify the vibrational modes of both the this compound cation ([Fc]⁺) and the hexafluorophosphate anion (PF₆⁻), providing structural insights.[1]

Data Summary:

| Species | Technique | Key Vibrational Bands | Significance | Reference |

|---|---|---|---|---|

| This compound ([Fc]⁺) | IR / Raman | Symmetric metal-ligand stretch (a₁g mode) | Confirms the this compound cation structure and metal-ligand bonding. | [1] |

| Hexafluorophosphate (PF₆⁻) | IR | Strong, characteristic bands | Confirms the presence and symmetry of the counter-anion. |[1] |

Experimental Protocol:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For solution analysis, use an appropriate IR-transparent solvent and cell.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: Compare the observed vibrational bands with established data for the this compound cation and the hexafluorophosphate anion to confirm the compound's identity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Fe(III) center in the this compound cation, its NMR spectra exhibit extremely broad signals that are often difficult to observe or interpret in solution.[4] Therefore, NMR is more commonly used to characterize the diamagnetic precursor, ferrocene, or its derivatives.[1] However, solid-state NMR can provide useful structural information about the this compound salt.

Data Summary (Solid-State):

| Nucleus | Technique | Observation | Temperature Range | Reference |

|---|

| ²H (in [Fe(C₅D₅)₂]PF₆) | Solid-State NMR | Axially symmetric powder pattern with residual quadrupole splitting of 62-67 kHz. | 188–344 K |[7] |

Experimental Protocol (General for Organometallics):

-

Sample Preparation: For solution-state NMR of diamagnetic analogues, dissolve the sample in a deuterated solvent. For solid-state NMR, the polycrystalline sample is packed into a rotor.[7][8]

-

Instrumentation: A high-field NMR spectrometer equipped with probes for the desired nuclei (e.g., ¹H, ¹³C) and, for solid-state analysis, magic-angle spinning (MAS) capabilities.[9][10]

-

Data Acquisition: Acquire spectra using standard pulse sequences. For paramagnetic compounds, specialized techniques may be required.

-

Analysis: In the ¹H NMR of ferrocene, the ten equivalent protons appear as a sharp singlet.[1] For this compound hexafluorophosphate, analysis is typically limited to solid-state NMR, which can probe molecular dynamics in the crystal lattice.[7]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) is the most direct method for characterizing the paramagnetic this compound cation. As a low-spin d⁵ complex with one unpaired electron (S=1/2), it is EPR active.[1]

Experimental Protocol:

-

Sample Preparation: The sample, either in polycrystalline form or as a frozen solution, is placed in a quartz EPR tube.

-

Instrumentation: An X-band EPR spectrometer is commonly used.

-

Data Acquisition: EPR spectra of this compound salts are typically recorded at very low temperatures (e.g., 20 K) because the signals are often too broad to be observed at higher temperatures (like 77 K) due to fast spin-lattice relaxation.[1]

-

Analysis: The resulting spectrum provides information about the g-tensor and hyperfine coupling, which are characteristic of the electronic environment of the unpaired electron centered on the iron atom.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the oxidation state, spin state, and coordination environment of the iron nucleus.

Data Summary:

| Parameter | Observation | Significance | Temperature Range | Reference |

|---|---|---|---|---|

| Quadrupole Splitting | A single quadrupole-split doublet. The splitting is negative. | Confirms the Fe(III) oxidation state and provides information on the electric field gradient at the nucleus. | 89–300 K | [7][11] |

| Isomer Shift | Characteristic of a low-spin Fe(III) species. | Indicates the s-electron density at the iron nucleus. | 89–300 K |[11] |

Experimental Protocol:

-

Sample Preparation: A powdered, solid sample is mixed with boron nitride and mounted in a sample holder.[11]

-

Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source.

-

Data Acquisition: Spectra are recorded in transmission geometry over a range of temperatures to study the dynamics of the cation.[7][11]

-

Analysis: The intensity of the doublet can decrease dramatically at higher temperatures (e.g., above 343 K), indicating the onset of molecular dynamics, such as tumbling of the this compound cation in the solid state.[7]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of the ferrocene/ferrocenium couple. Its reversibility and well-defined potential make it an ideal internal standard in non-aqueous electrochemistry.[1][2]

Data Summary:

| Parameter | Value | Conditions | Reference |

|---|

| Redox Potential (E₁/₂) of Fc⁺/Fc | +0.641 V vs. NHE | 0.1 M NBu₄PF₆ in acetonitrile |[1][2] |

Experimental Protocol:

-

Sample Preparation: Dissolve the sample (e.g., ferrocene for oxidation or this compound hexafluorophosphate for reduction) in a suitable solvent like acetonitrile or dichloromethane containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).[1][6][12]

-

Instrumentation: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).[3][6]

-

Data Acquisition: Scan the potential across the redox event and record the resulting current.

-

Analysis: A reversible one-electron process will show a peak separation (Epa - Epc) of approximately 59 mV, with a peak current ratio (ipa/ipc) close to 1. The half-wave potential (E₁/₂) is taken as the standard potential for the redox couple.

Visualized Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for the characterization of this compound hexafluorophosphate.

References

- 1. This compound hexafluorophosphate | 11077-24-0 | Benchchem [benchchem.com]

- 2. This compound hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]